molecular formula C13H17Cl2N3 B1520884 2-Piperazin-1-YL-quinoline dihydrochloride CAS No. 928026-67-9

2-Piperazin-1-YL-quinoline dihydrochloride

Cat. No. B1520884
M. Wt: 286.2 g/mol
InChI Key: NKSMLXMNONDXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Piperazin-1-YL-quinoline dihydrochloride” is a chemical compound with the molecular formula C13H17Cl2N3 and a molecular weight of 286.2 . It is a specialty product used in proteomics research .


Synthesis Analysis

The synthesis of 2-Piperazin-1-YL-quinoline derivatives involves several chemical reactions, including acylation, sulfonylation, Claisen-Schmidt condensation, 1, 3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .


Molecular Structure Analysis

The InChI code for “2-Piperazin-1-YL-quinoline dihydrochloride” is 1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H .


Physical And Chemical Properties Analysis

“2-Piperazin-1-YL-quinoline dihydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives exhibit a wide range of therapeutic uses, including acting as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, showcasing the scaffold's flexibility in drug discovery. This adaptability underlines the importance of piperazine derivatives in designing drugs for various diseases, encouraging further therapeutic investigations (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Quinoline and Quinazoline Alkaloids in Drug Development

Quinoline and quinazoline alkaloids have been of significant interest in medicinal chemistry due to their broad spectrum of bioactivities. These compounds have found applications in antitumor, antimalarial, antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant therapies. Their discoveries, such as quinine and camptothecin, have opened new avenues in drug development against malaria and cancer, respectively. The review of bioactive alkaloids from these classes highlights over 200 molecules with diverse biological activities, providing clues for the discovery of new and effective drugs (Xiao-fei Shang et al., 2018).

Antimalarial and Antimicrobial Applications

Piperaquine, a bisquinoline derivative, has been extensively used in combination therapies for malaria treatment, demonstrating high efficacy and safety profiles against Plasmodium falciparum and Plasmodium vivax. The combination therapy of dihydroartemisinin–piperaquine (DHA–PQP) is highlighted for its above 95% cure rates, underscoring the critical role of quinoline derivatives in contemporary antimalarial strategies (N. Gargano, F. Cenci, Q. Bassat, 2011).

Anti-Tuberculosis (TB) Activity

Piperazine derivatives have also shown potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review emphasizes the need for medicinal chemists to explore piperazine-based anti-TB molecules further, aiming to develop safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Safety And Hazards

The compound has been classified with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-piperazin-1-ylquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSMLXMNONDXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-YL-quinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperazin-1-YL-quinoline dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Piperazin-1-YL-quinoline dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-Piperazin-1-YL-quinoline dihydrochloride
Reactant of Route 4
2-Piperazin-1-YL-quinoline dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-Piperazin-1-YL-quinoline dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-Piperazin-1-YL-quinoline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.